molecular formula C61H76N12O14S B062131 Dabcyl-ice-edans CAS No. 161877-70-9

Dabcyl-ice-edans

Cat. No. B062131
M. Wt: 1233.4 g/mol
InChI Key: VOOSFUAACNZZDI-BSNYRHCXSA-N
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Description

Synthesis Analysis

The synthesis of peptides and depsipeptides incorporating the EDANS/DABCYL pair is typically performed on a solid phase, utilizing standard methods and commercially available amino acid derivatives. Taliani, Bianchi, and Pessi (2004) describe a flexible synthetic scheme that allows for the incorporation of EDANS and DABCYL into any position within the peptide sequence. This approach is not only applicable to peptides but also to the synthesis of EDANS/DABCYL-derivatized depsipeptides, broadening the scope of potential biochemical applications (Taliani, Bianchi, & Pessi, 2004).

Scientific Research Applications

  • Fluorogenic Interleukin-1 Beta Converting Enzyme Substrate : Dabcyl-ice-edans was synthesized as a peptide substrate containing a protease cleavage site, useful in screening inhibitory compounds. It shows a fluorescence increase upon cleavage, aiding in continuous assay of ICE (Pennington & Thornberry, 1994) Pennington & Thornberry, 1994.

  • Synthesis of Resonance Energy Transfer Fluorescent Peptides and Depsipeptides : This study presents a synthetic scheme for making peptides with EDANS and Dabcyl, allowing for their incorporation in any sequence position. The method is applicable to the synthesis of EDANS/Dabcyl-derivatised depsipeptides as well (Taliani, Bianchi, & Pessi, 1997; 2004) Taliani, Bianchi, & Pessi, 1997; Taliani, Bianchi, & Pessi, 2004.

  • Hydrodabcyl as a Hydrophilic Alternative to Dabcyl : This paper introduces hydrodabcyl, a water-soluble alternative to dabcyl for use in biochemical systems. It demonstrates the advantages of hydrodabcyl over dabcyl using a fluorogenic substrate (Kempf et al., 2017) Kempf et al., 2017.

  • Intermolecular Quenching of Edans/Dabcyl FRET Pair : This research focuses on the spectral properties and quenching efficiency of the Edans/Dabcyl pair, finding a dynamic quenching process in FRET (Martins, Raposo, & Costa, 2019) Martins, Raposo, & Costa, 2019.

  • Continuous Fluorescence Assay for Rhinovirus 14 3C Protease : This study developed a fluorescence assay using Edans/Dabcyl substrates to identify inhibitors of the Rhinovirus 3C protease (Wang et al., 1997) Wang et al., 1997.

  • Fluorogenic Trypsin Peptide Substrates Based on Resonance Energy Transfer : Designed for measuring proteolytic activity of trypsin, these substrates offer high sensitivity and adaptability to protease specificity (Grahn, Ullmann, & Jakubke, 1998) Grahn, Ullmann, & Jakubke, 1998.

  • Continuous Fluorescence Assay of Renin Activity : A sensitive assay was developed for measuring human renin proteolytic activity using a fluorogenic peptide substrate (Wang, Chung, Holzman, & Krafft, 1993) Wang, Chung, Holzman, & Krafft, 1993.

  • Rapid Fluorogenic Assay of HIV Protease Inhibitors : This paper developed a simple, continuous assay for HIV protease activity using a fluorogenic substrate based on intramolecular fluorescence resonance energy transfer (Matayoshi et al., 1990) Matayoshi et al., 1990.

Future Directions

Future directions for the use of Dabcyl-ice-edans could involve its application in monitoring biochemical events. For instance, one study discusses the potential of using FRET-based techniques to monitor Granzyme B activity in a controlled release system of immunostimulating drugs applied in the treatment of colorectal cancer .

properties

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-[[(2S)-1-[(2S)-2-[[(2S)-3-methyl-1-oxo-1-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]butan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H76N12O14S/c1-34(2)52(59(82)63-30-29-62-46-14-9-13-45-44(46)12-10-16-50(45)88(85,86)87)69-58(81)49-15-11-31-73(49)61(84)37(6)65-56(79)48(33-51(75)76)66-54(77)36(5)64-60(83)53(35(3)4)68-57(80)47(32-38-17-27-43(74)28-18-38)67-55(78)39-19-21-40(22-20-39)70-71-41-23-25-42(26-24-41)72(7)8/h9-10,12-14,16-28,34-37,47-49,52-53,62,74H,11,15,29-33H2,1-8H3,(H,63,82)(H,64,83)(H,65,79)(H,66,77)(H,67,78)(H,68,80)(H,69,81)(H,75,76)(H,85,86,87)/t36-,37-,47-,48-,49-,52-,53-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOSFUAACNZZDI-BSNYRHCXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C5=CC=C(C=C5)N=NC6=CC=C(C=C6)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NCCNC2=CC=CC3=C2C=CC=C3S(=O)(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)C5=CC=C(C=C5)N=NC6=CC=C(C=C6)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H76N12O14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1233.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dabcyl-YVADAPV-EDANS

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MW Pennington, NA Thornberry - Peptide research, 1994 - europepmc.org
… Upon cleavage of DABCYL-Tyr-Val-Ala-Asp-Ala-Pro-Val-EDANS (DABCYL-ICE-EDANS), an … The Km and kcat results for hydrolysis of DABCYL-ICE-EDANS by ICE were 11.4 +/- 1.6 …
Number of citations: 99 europepmc.org

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